5,6-Diethoxypyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethoxypyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . It belongs to the class of ether compounds and is characterized by the presence of two ethoxy groups attached to a pyrazine ring, along with two cyano groups at the 2 and 3 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diethoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5,6-Diethoxypyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,6-Diethoxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar in structure but with chlorine atoms instead of ethoxy groups.
2,3-Dicyano-5,6-dichloropyrazine: Another related compound with cyano and chlorine substituents.
Uniqueness
5,6-Diethoxypyrazine-2,3-dicarbonitrile is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its chlorinated analogs. The ethoxy groups can influence the compound’s solubility, reactivity, and potential biological activities .
Eigenschaften
Molekularformel |
C10H10N4O2 |
---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5,6-diethoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4O2/c1-3-15-9-10(16-4-2)14-8(6-12)7(5-11)13-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZJYBFRBFMKWZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=C(N=C1OCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.